![molecular formula C14H17N3O2 B1525559 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine CAS No. 1274705-14-4](/img/structure/B1525559.png)
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine
Übersicht
Beschreibung
“N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” is a compound that has been studied in the context of its photophysical properties . It has been used as an ancillary ligand in iridium complexes, which have shown significant performance differences .
Chemical Reactions Analysis
The compound has been used in the formation of iridium complexes, which have shown significant performance differences . The compound’s performance can be attributed to its favorable charge transport properties .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Compounds containing the 1,3,4-oxadiazole moiety, such as “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine”, have been evaluated for their antiproliferative activity against different cell lines. These include HeLa, HepG2, and Caco-2, using assays like the MTT assay to measure cell growth inhibition . The presence of the oxadiazole ring is crucial for the activity, as it interacts with biological targets to prevent cell division.
Photophysical Research
In the field of photophysical research , derivatives of oxadiazole have been used to study the properties of iridium complexes . These complexes are significant for their potential use in organic light-emitting diodes (OLEDs). The oxadiazole derivatives serve as ancillary ligands, influencing the electronic structures and emission spectra, which are critical for the performance of OLED materials.
Antiviral Research
The oxadiazole derivatives have been incorporated into honokiol analogues to develop new antiviral molecules. These derivatives have been tested for their antiviral entry activities in a SARS-CoV-2 pseudovirus model, showcasing the potential of oxadiazole compounds in the development of treatments for viral infections .
Neurodegenerative Disease Treatment
In the search for treatments for neurodegenerative diseases like Alzheimer’s disease (AD), 5-phenyl-1,3,4-oxadiazole derivatives have been designed and synthesized. They have been evaluated as acetylcholinesterase inhibitors , which is a therapeutic approach for improving cognitive function in AD patients .
Pharmacological Applications
The pharmacophore of oxadiazole derivatives has been identified for its wide applications in pharmacology. These applications include anticancer , anti-inflammatory , anticonvulsant , and antiviral activities. The oxadiazole ring is a key feature in the pharmacophore, contributing to the compound’s efficacy in these therapeutic areas .
Zukünftige Richtungen
The future directions for “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” could involve further optimization of the compound’s performance in iridium complexes . Additionally, new iridium complexes could be theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It is known that the oxadiazole ring in the compound can interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Similar compounds have shown significant performance differences in various applications, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



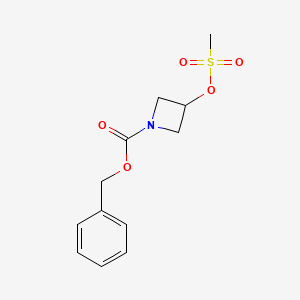
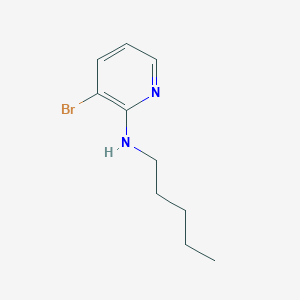
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
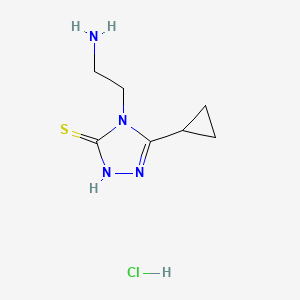
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)

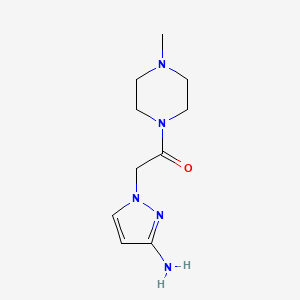
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)
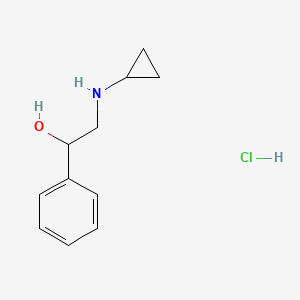
![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

